Ruthenium tetroxide

Catalog No.
S594661
CAS No.
20427-56-9
M.F
RuO4
O4Ru
M. Wt
165.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium tetroxide

CAS Number

20427-56-9

Product Name

Ruthenium tetroxide

IUPAC Name

tetraoxoruthenium

Molecular Formula

RuO4
O4Ru

Molecular Weight

165.1 g/mol

InChI

InChI=1S/4O.Ru

InChI Key

GJFMDWMEOCWXGJ-UHFFFAOYSA-N

SMILES

O=[Ru](=O)(=O)=O

Synonyms

ruthenium oxide (106)(RuO4), ruthenium tetraoxide, ruthenium tetraoxide, 103Ru-labeled, ruthenium tetraoxide, 104Ru-labeled, ruthenium tetraoxide, 106Ru-labeled, ruthenium tetraoxide, 18O-labeled, ruthenium tetraoxide, dibarium salt, ruthenium tetraoxide, distrontium salt, ruthenium tetraoxide, trisodium salt, ruthenium tetroxide, ruthenium-106 tetraoxide, ruthenium-106 tetroxide

Canonical SMILES

O=[Ru](=O)(=O)=O

Ruthenium tetroxide (RuO4) is a highly volatile, diamagnetic ruthenium(VIII) compound that functions as a powerful oxidizing agent and a specialized thin-film precursor[1]. Unlike its structural analog osmium tetroxide (OsO4), RuO4 oxidizes saturated hydrocarbons and directly cleaves carbon-carbon double bonds. In industrial and advanced research procurement, pure RuO4—often stabilized in halogenated solvents like CCl4 or handled as a vapor—is prioritized over in situ generation methods (using RuCl3) when strict anhydrous, halide-free, or gas-phase conditions are mandatory [1]. Its primary commercial value lies in semiconductor atomic layer deposition (ALD) for ruthenium-based interconnects, high-contrast transmission electron microscopy (TEM) staining of saturated polymers, and aggressive oxidative cleavage in complex organic synthesis [2].

Generic substitution of pure RuO4 with OsO4 or in situ-generated RuO4 fails in several critical procurement scenarios. For materials science, OsO4 only reacts with unsaturated bonds, rendering it entirely ineffective for staining saturated semicrystalline polymers like high-density polyethylene (HDPE) [1]. In semiconductor manufacturing, attempting to generate RuO4 in situ from ruthenium trichloride (RuCl3) and sodium periodate introduces aqueous media, alkali metals, and halide contaminants, which are strictly incompatible with vacuum-based Atomic Layer Deposition (ALD) systems. Furthermore, standard metalorganic ruthenium ALD precursors paired with oxygen gas often exhibit severe nucleation delays and require high deposition temperatures (>200 °C), whereas pure RuO4 acts as both an oxygen source and ruthenium precursor, enabling immediate film growth at temperatures as low as 60 °C [2].

TEM Staining Efficacy on Saturated and Semicrystalline Polymers

In the morphological characterization of polymers via TEM, the choice of heavy-metal stain determines contrast viability. While OsO4 is the standard for unsaturated lipids and polymers, it fails to stain saturated carbon backbones. RuO4 aggressively oxidizes and stains saturated polymers (such as HDPE and polystyrene) and preferentially localizes in amorphous regions over crystalline domains [1]. This differential density provides high-resolution contrast of lamellar structures that OsO4 cannot visualize.

Evidence DimensionStaining reactivity on fully saturated semicrystalline polymers (e.g., HDPE)
Target Compound DataHigh electron scattering contrast (preferential staining of amorphous regions)
Comparator Or BaselineOsmium tetroxide (OsO4) - Zero contrast (no reaction with saturated bonds)
Quantified DifferenceBinary capability (High contrast vs. 0% staining)
ConditionsTEM specimen preparation of high-density polyethylene (HDPE)

Procurement of RuO4 is mandatory for materials science labs analyzing the nanoscale morphology of saturated polyolefins, where standard OsO4 is completely ineffective.

ALD Nucleation Delay and Low-Temperature Deposition

Advanced semiconductor nodes require ruthenium dioxide (RuO2) and metallic Ru thin films deposited at low temperatures to prevent thermal degradation of underlying layers. Conventional ALD using metalorganic precursors and O2 gas suffers from significant nucleation delays. Utilizing pure RuO4 as an inorganic precursor paired with an alcohol co-reactant eliminates this delay, achieving immediate, linear growth of RuO2 at 1 Å/cycle at deposition temperatures between 60 °C and 120 °C [1].

Evidence DimensionALD nucleation delay and minimum deposition temperature
Target Compound Data0 cycles nucleation delay; 60–120 °C deposition window
Comparator Or BaselineMetalorganic Ru precursors + O2 (Significant nucleation delay; typically >200 °C required)
Quantified DifferenceComplete elimination of nucleation delay; >80 °C reduction in thermal budget
ConditionsALD of RuO2 using RuO4 + methanol vs. standard metalorganic/O2 processes

Semiconductor fabs procure RuO4 to enable low-thermal-budget ALD processes, ensuring immediate film closure and protecting temperature-sensitive device architectures.

Oxidative Cleavage Efficiency vs. Dihydroxylation

In synthetic organic chemistry, the oxidation of alkenes requires different reagents depending on the target product. OsO4 reliably performs syn-dihydroxylation to yield vicinal diols but requires a secondary stoichiometric oxidant (like NaIO4) in a two-step process to cleave the carbon-carbon bond. RuO4 is a significantly more aggressive oxidant that directly cleaves double bonds to yield aldehydes, ketones, or carboxylic acids in a single step[1].

Evidence DimensionPrimary reaction product of alkene oxidation
Target Compound DataDirect oxidative cleavage (yields carbonyls/carboxylic acids)
Comparator Or BaselineOsmium tetroxide (OsO4) (yields 1,2-diols; requires secondary reagent for cleavage)
Quantified Difference1-step cleavage vs. 2-step cleavage process
ConditionsStoichiometric or catalytic oxidation of carbon-carbon double bonds

Sourcing RuO4 streamlines synthetic pathways by eliminating the need for secondary cleavage reagents, reducing reactor time and simplifying downstream purification.

Precursor Purity and Halide/Moisture Avoidance

While RuO4 is frequently generated in situ using RuCl3 and aqueous NaIO4 for robust organic oxidations, this method generates water, sodium salts, and chloride byproducts. Procuring pure, pre-formed RuO4 (often as a stabilized solution or handled via vapor transfer) provides a 100% active oxidant stream free of aqueous and halide contaminants [1]. This is an absolute requirement for vacuum-phase deposition and moisture-sensitive catalytic cycles where chlorides would poison the catalyst or degrade the substrate.

Evidence DimensionHalide and aqueous byproduct introduction
Target Compound Data0% aqueous/halide contamination (pure vapor or non-aqueous solution)
Comparator Or BaselineIn situ generation from RuCl3 + NaIO4 (Introduces H2O, Na+, Cl-, IO3-)
Quantified DifferenceComplete elimination of ionic and aqueous byproducts
ConditionsReagent introduction into moisture-sensitive or vacuum-based systems

Buyers must procure pure RuO4 rather than cheaper RuCl3 when their process strictly cannot tolerate water or halide contamination.

Low-Temperature ALD of Ruthenium Interconnects

Pure RuO4 is utilized as a halide-free, highly reactive precursor to deposit RuO2 or ternary ruthenates without nucleation delays at temperatures below 120 °C, directly addressing thermal budget constraints in semiconductor manufacturing [1].

Morphological Analysis of Saturated Polyolefins

Materials science laboratories procure RuO4 to stain saturated polymers like HDPE and polystyrene for TEM imaging, exploiting its ability to preferentially oxidize amorphous regions for high-contrast lamellar visualization where standard stains fail [2].

Single-Step Oxidative Cleavage in Complex Synthesis

Pharmaceutical and fine chemical manufacturers use RuO4 for the aggressive, single-step cleavage of alkenes to carbonyls, bypassing the multi-step dihydroxylation and cleavage sequences required when using osmium-based alternatives [3].

UNII

97E960G9RP

Related CAS

51429-86-8 (tri-hydrochloride salt)

Other CAS

20427-56-9

Wikipedia

Ruthenium(VIII) oxide
Ruthenium tetroxide

Dates

Last modified: 08-15-2023

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